

An In-depth Technical Guide to Benzophenone-d10

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Compound of Interest

Compound Name: **Benzophenone-d10**

Cat. No.: **B1335006**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Benzophenone-d10**, a deuterated form of benzophenone. It details its chemical and physical properties, common applications, and a specific experimental protocol for its use as an internal standard in analytical chemistry.

Core Compound Information

Benzophenone-d10 is a stable, isotopically labeled version of benzophenone where the ten hydrogen atoms on the two phenyl rings are replaced with deuterium.^[1] This substitution is critical for its primary application as an internal standard in mass spectrometry-based analyses. ^[1] The "d10" designation signifies the presence of ten deuterium atoms.^[1]

Physicochemical Properties

A summary of the key quantitative data for **Benzophenone-d10** is presented below.

Property	Value
Molecular Formula	$(C_6D_5)_2CO$ or $C_{13}D_{10}O$ [1] [2] [3] [4]
Molecular Weight	192.28 g/mol [2] [3] [4] [5]
CAS Number	22583-75-1 [2] [3] [4]
Appearance	White solid
Melting Point	47-51 °C [3]
Boiling Point	305 °C [3]
Isotopic Purity	≥98 atom % D [4]

Applications in Research and Development

The primary utility of **Benzophenone-d10** stems from its use as an internal standard in analytical methods, particularly those involving mass spectrometry.[\[1\]](#) When a known quantity of an internal standard is added to a sample, it allows for the accurate quantification of an analyte by correcting for variations that can occur during sample preparation, injection, and analysis.[\[6\]](#)[\[7\]](#)

Benzophenone-d10 is an ideal internal standard for the analysis of benzophenone and its derivatives for several reasons:

- **Similar Chemical Behavior:** It behaves almost identically to the non-deuterated analyte during extraction and chromatography.[\[1\]](#)
- **Mass Shift:** Its increased mass due to the deuterium atoms allows it to be distinguished from the analyte by a mass spectrometer.
- **Minimal Isotopic Effect:** The deuterium substitution has a negligible effect on its retention time in most chromatographic systems.

It is frequently used in studies monitoring benzophenone-type UV filters in various matrices, including environmental samples, food products, and biological tissues like the human placenta.[\[4\]](#)[\[8\]](#)

Experimental Protocol: Quantification of Benzophenone in Breakfast Cereal using GC-MS

This section details a generalized experimental protocol for the determination of benzophenone in a food matrix, using **Benzophenone-d10** as an internal standard. This protocol is based on established methodologies for analyzing benzophenones in complex samples.[9][10]

Materials and Reagents

- Analytes: Benzophenone
- Internal Standard: **Benzophenone-d10**
- Solvents: Acetonitrile (LC-MS grade), Dichloromethane
- Reagents: QuEChERS extraction salts, Dispersive SPE (dSPE) cleanup tubes
- Sample: Homogenized breakfast cereal

Preparation of Standard Solutions

- Stock Solutions (1000 µg/mL): Prepare individual stock solutions of benzophenone and **Benzophenone-d10** in acetonitrile.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the benzophenone stock solution to concentrations ranging from 50 to 1000 µg/mL.
- Internal Standard Spiking Solution (10 µg/mL): Prepare a working solution of **Benzophenone-d10** in acetonitrile.

Sample Preparation (QuEChERS Method)

- Sample Hydration & Spiking: Weigh 10 g of homogenized cereal into a 50 mL centrifuge tube. Add 10 mL of water and mix. Spike the sample with 10 µL of the 10 µg/mL **Benzophenone-d10** internal standard solution.[9]
- Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts. Shake vigorously for 5 minutes and then centrifuge for 10 minutes.[9]

- Cleanup (dSPE): Transfer 5 mL of the acetonitrile supernatant to a dSPE cleanup tube. Vortex for 1 minute and centrifuge for 5 minutes.[9]
- Final Extract: Transfer 1 mL of the cleaned extract into a GC vial for analysis.[9]

GC-MS Analysis

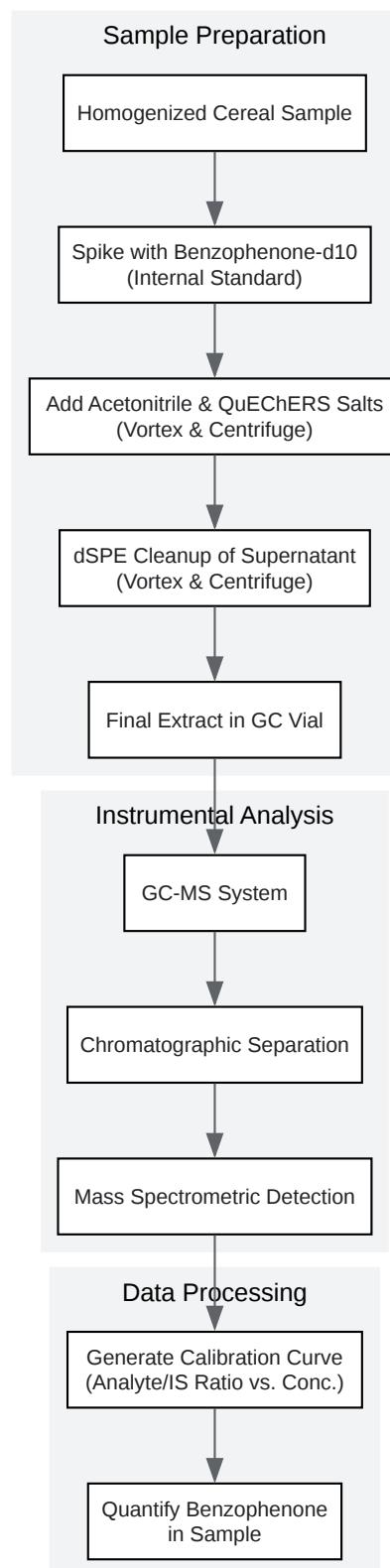
- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Injection: Inject 1 μ L of the final extract onto the GC column.
- Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analytes.
- Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both benzophenone and **Benzophenone-d10**.

Data Analysis

- Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of benzophenone to the peak area of **Benzophenone-d10** against the concentration of the benzophenone standards.
- Quantification: Calculate the concentration of benzophenone in the sample extract using the calibration curve.

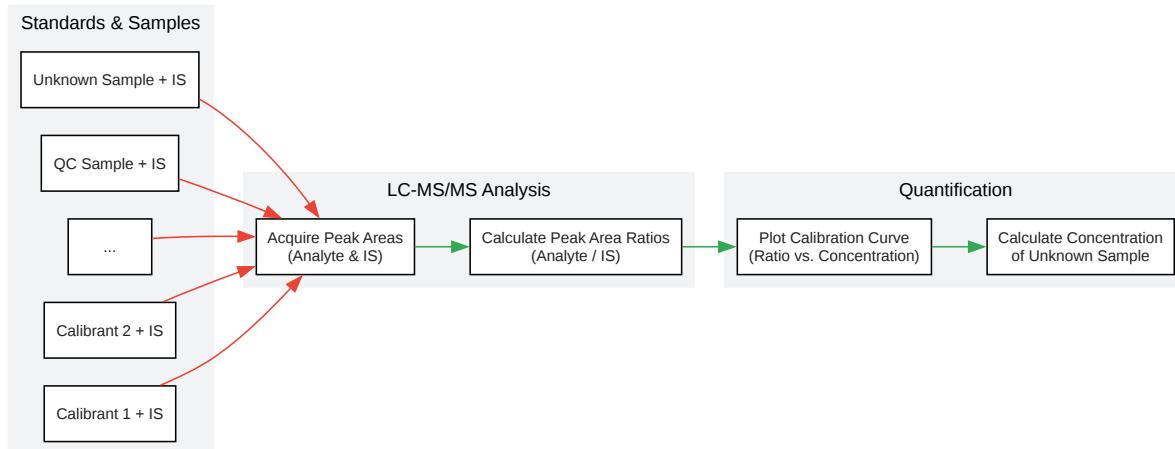
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental process.



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Caption: Workflow for Benzophenone Quantification.



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Caption: Logic of Internal Standard Calibration.

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